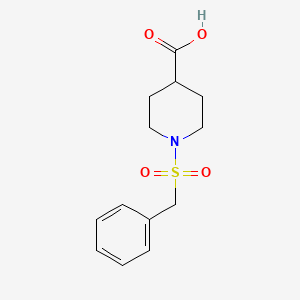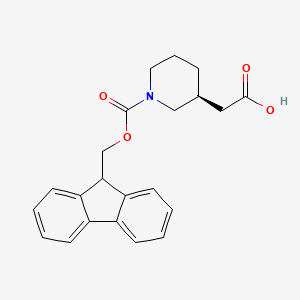
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid
概要
説明
Fmoc-piperidin-3-yl-acetic acid is likely a derivative of piperidine, which is a common structure in pharmaceuticals and natural products . The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure would likely consist of a piperidine ring (a six-membered ring with one nitrogen atom), an acetic acid moiety, and a Fmoc group. The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
The Fmoc group is typically removed under basic conditions in peptide synthesis . Other reactions would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Piperidine is a base, so the compound might have basic properties. The presence of the Fmoc group could increase the compound’s stability and complexity .科学的研究の応用
1. Cancer Research and Therapy
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid and its derivatives have been explored in cancer research and therapy. Fotemustine, a chloronitrosurea (CNU) with a graft of an aminophosphonic acid on the CNU radical, shows high lipophilicity and significant activity against melanoma, including brain metastases. It exhibits limited clinically relevant toxicity, primarily affecting haematopoiesis and the gastrointestinal tract, making it a promising agent in melanoma treatment (Kleeberg et al., 1995). Additionally, a [68Ga]-labeled DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 peptide (BAY86-7548) shows high affinity to bombesin receptor subtype II. It has been used to detect primary and metastatic prostate carcinoma using PET/CT, offering a new avenue for precise and targeted cancer diagnosis and management (Kähkönen et al., 2013).
2. Metabolism Studies
Studies on YY-20394, a highly selective PI3Kδ inhibitor, involve analyzing the absorption, metabolism, and excretion of this compound in humans. It indicates significant renal elimination and identifies the morphine ring and side chains of piperidine rings as major metabolic sites, providing critical insights into the pharmacokinetics and metabolism of piperidine-based compounds (Yu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



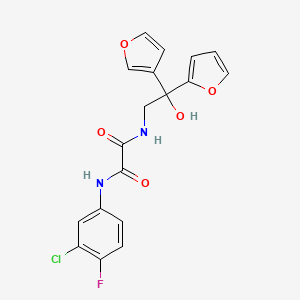

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)
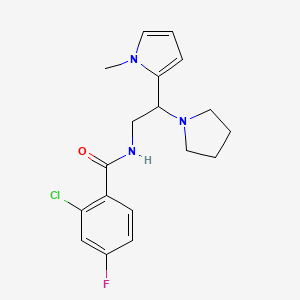
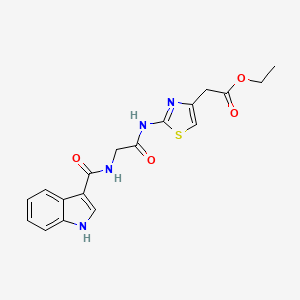
![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)
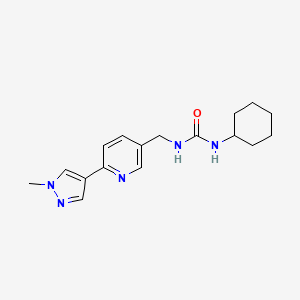
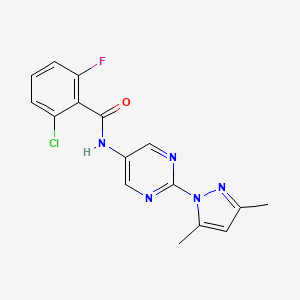
![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)
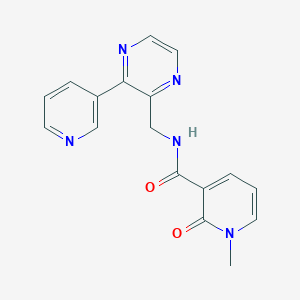
![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)
